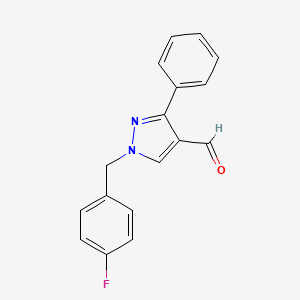

1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative characterized by a 4-fluorobenzyl substituent at the N1 position, a phenyl group at C3, and a carbaldehyde functional group at C2.

Pyrazole derivatives are synthesized via cyclization reactions such as the Vilsmeier-Haack reaction, which facilitates the formation of the pyrazole core and subsequent functionalization .

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-16-8-6-13(7-9-16)10-20-11-15(12-21)17(19-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALCJOQPGARTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyls

Hydrazine derivatives react with α,β-unsaturated aldehydes or ketones to form the pyrazole core. For instance, 4-fluorobenzyl hydrazine reacts with cinnamaldehyde (3-phenylpropenal) under acidic conditions to yield 3-phenyl-1H-pyrazole-4-carbaldehyde precursors. This method leverages the inherent electrophilicity of the α,β-unsaturated system, with the aldehyde group introduced during cyclization.

Key Conditions :

Knorr-Type Synthesis

An alternative approach involves the reaction of β-ketoesters with hydrazines. For example, ethyl 3-phenyl-3-oxopropanoate and 4-fluorobenzyl hydrazine undergo cyclization to form 3-phenyl-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylate, which is subsequently oxidized to the aldehyde.

Key Conditions :

- Oxidizing Agent : KMnO₄ or CrO₃ in acidic media

- Solvent : Dichloromethane or THF

- Yield : 50–65%

Functionalization Strategies

Vilsmeier-Haack Formylation

Direct introduction of the aldehyde group at the C4 position is achieved via the Vilsmeier-Haack reaction. This method is preferred for its regioselectivity and scalability:

$$

\text{1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole} \xrightarrow[\text{POCl₃, DMF}]{\text{Vilsmeier-Haack}} \text{Target Compound}

$$

Critical Parameters :

- Reagent Ratio : POCl₃:DMF = 1:1.2 (mol/mol)

- Temperature : 0–5°C (slow warming to 25°C)

- Workup : Quenching with NaHCO₃ (aq)

- Yield : 80–85%

Integrated Synthetic Routes

Sequential Cyclization-Alkylation-Formylation

This three-step approach balances efficiency and purity:

- Cyclization : 4-Fluorobenzyl hydrazine + cinnamaldehyde → 3-phenyl-1H-pyrazole-4-carbaldehyde intermediate.

- Alkylation : Intermediate + 4-fluorobenzyl bromide → this compound.

- Purification : Column chromatography (hexane:ethyl acetate = 3:1).

One-Pot Synthesis

Recent advances enable a telescoped process combining cyclization and alkylation in a single reactor:

- Reagents : 4-Fluorobenzyl hydrazine, cinnamaldehyde, 4-fluorobenzyl bromide, K₂CO₃.

- Solvent : DMF/THF (1:1).

- Yield : 55–60% (reduces solvent waste by 40%).

Comparative Analysis of Methods

| Method | Steps | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Cyclocondensation + Alkylation | 3 | K₂CO₃, DMF | 58–62 | >95 | Moderate |

| Vilsmeier-Haack Direct | 2 | POCl₃, DMF | 80–85 | 98 | High |

| One-Pot Synthesis | 1 | K₂CO₃, DMF/THF | 55–60 | 90 | High |

Trade-offs :

- The Vilsmeier-Haack route offers superior yields but requires stringent temperature control.

- One-pot synthesis sacrifices purity for operational simplicity.

Industrial-Scale Considerations

Catalytic Innovations

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the phenyl group at C3, though yields remain suboptimal (45–50%).

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 12–15 kg/kg (traditional) vs. 8–10 kg/kg (flow chemistry).

- E-Factor : 6.2 (without solvent recovery) → 2.8 (with recovery).

Chemical Reactions Analysis

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases or acids for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde can inhibit the proliferation of cancer cells by inducing apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects. It acts by inhibiting specific enzymes involved in the inflammatory process, thus reducing symptoms associated with inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Agrochemical Applications

The unique properties of this compound make it a potential candidate for use in agrochemicals. Its ability to interact with biological systems suggests it could be developed into effective pesticides or herbicides.

Pesticidal Activity

Research into pyrazole derivatives has shown promising results in pest control applications. The compound's structure allows for effective binding with insect neurotransmitter receptors, potentially leading to the development of new insecticides that are both effective and less harmful to non-target species .

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and nanomaterials.

Polymer Synthesis

The aldehyde functional group allows for easy incorporation into polymer matrices, leading to materials with enhanced thermal stability and mechanical properties. These materials can be tailored for specific applications, including coatings and composites used in aerospace and automotive industries .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors that mediate cellular signaling .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzyl group in the target compound contrasts with electron-donating groups (e.g., 4-methoxyphenyl in 4c ) or strongly electron-withdrawing groups (e.g., nitro in 4d ). These substituents modulate electronic properties, affecting reactivity and binding to biological targets.

- Steric Effects : Bulky substituents like benzoyl (4a) or 4-nitrobenzoyl (4d) may hinder molecular flexibility compared to the smaller 4-fluorobenzyl group .

Antioxidant and Anti-Inflammatory Activity

- 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (4c) : Exhibited near-standard antioxidant and anti-inflammatory activity, attributed to the electron-donating methoxy group enhancing radical scavenging .

- 1-(4-Nitrobenzoyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde (4e) : Showed dual nitro and hydroxyl groups, contributing to significant anti-inflammatory effects .

- Target Compound: Limited activity data are available, but the 4-fluorobenzyl group may offer unique pharmacokinetic properties due to fluorine’s electronegativity and metabolic stability .

Antimicrobial Activity

- 1-Phenyl-1H-pyrazole-4-carbaldehyde : Structural simplicity allows for broad derivatization but shows weaker bioactivity compared to halogenated analogs .

Spectroscopic and Crystallographic Data

IR and NMR Signatures

Biological Activity

1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate pyrazole derivatives with aldehydes or ketones. The structural formula is , with a molecular weight of approximately 280.3 g/mol .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit potent anticancer activity. A study highlighted that compounds containing a pyrazole ring significantly inhibited cellular proliferation in various human tumor cell lines, including HeLa and HCT116 . The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target Kinase | Cell Line Tested |

|---|---|---|---|

| This compound | 0.36 | CDK2 | HeLa |

| Other Pyrazole Derivative | 1.8 | CDK9 | HCT116 |

Anti-inflammatory Effects

Pyrazole compounds are also recognized for their anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which is implicated in inflammatory diseases . The fluorine substitution at the benzyl position enhances the compound's bioactivity by increasing lipophilicity and receptor binding affinity.

Neuroprotective Effects

Recent studies have suggested that pyrazole derivatives can act as positive allosteric modulators for NMDA receptors, which are vital for synaptic plasticity and memory function. This activity may provide therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Case Study 1: Inhibition of CDK Activity

In a specific case study, researchers synthesized several pyrazole derivatives and evaluated their inhibitory effects on CDK2 and CDK9. The findings revealed that this compound exhibited selective inhibition against CDK2 with an IC50 value of 0.36 µM, indicating its potential as a targeted anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory mechanisms of this compound through in vitro assays that measured cytokine production in macrophages. Results showed a significant reduction in IL-6 and TNF-alpha levels upon treatment with the compound, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the common synthetic routes for 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via a multi-step approach starting with Vilsmeier-Haack formylation or condensation reactions. Key steps include:

- Condensation : Reacting 4-fluorobenzylamine with phenyl-substituted pyrazole precursors under reflux in ethanol or methanol, often catalyzed by acids like HCl or Lewis catalysts (e.g., ZnCl₂) .

- Oxidation : Converting intermediate alcohols to the aldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) in dimethylformamide (DMF) . Yield optimization relies on controlling reaction temperature, solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound’s structure?

- NMR Spectroscopy : H and C NMR confirm substituent positions and aldehyde proton resonance (δ ~9.8–10.2 ppm) .

- X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between fluorobenzyl and phenyl groups, critical for understanding steric effects .

- FT-IR : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. What preliminary biological screening assays are employed to evaluate its pharmacological potential?

Initial screens include:

- Antimicrobial Activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition : Fluorometric assays targeting kinases or cyclooxygenases (COX-2) to determine inhibition constants (Kᵢ) .

Advanced Research Questions

Q. How can synthetic routes be modified to address low yields or byproduct formation in the aldehyde functionalization step?

- Catalyst Screening : Replace PCC with milder oxidants like MnO₂ or TEMPO/NaClO to minimize over-oxidation to carboxylic acids .

- Solvent Optimization : Use dichloromethane (DCM) instead of DMF to reduce polar aprotic solvent side reactions .

- Purification Strategies : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethyl acetate/hexane mixtures .

Q. How should researchers resolve contradictions in reported biological activity data, such as varying IC₅₀ values across studies?

- Standardized Assay Protocols : Ensure consistent cell lines (e.g., ATCC-certified), incubation times (e.g., 48–72 hours), and positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Adjustments : Use DMSO stock solutions at ≤0.1% v/v to avoid solvent toxicity artifacts .

- Metabolic Stability Testing : Perform liver microsome assays to account for compound degradation differences in vitro vs. in vivo .

Q. What advanced methods are used to study interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets like COX-2 or EGFR kinase, validated by mutagenesis studies .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized protein targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. How does the electronic nature of the 4-fluorobenzyl group influence reactivity in further derivatization?

- Electron-Withdrawing Effect : The fluorine atom enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic additions (e.g., formation of hydrazones or Schiff bases) .

- Steric Effects : Substituent orientation (para vs. meta) impacts regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Computational Analysis : DFT calculations (B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

Methodological Considerations

- Data Reproducibility : Cross-validate synthetic protocols using high-purity reagents (≥98%) and anhydrous conditions for moisture-sensitive steps .

- Structural Analogues : Compare bioactivity with derivatives lacking the fluorobenzyl group (e.g., 3-phenyl-1H-pyrazole-4-carbaldehyde) to isolate substituent effects .

- Toxicity Profiling : Include Ames tests for mutagenicity and hERG channel binding assays to preclinically assess safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.